![molecular formula C17H21NO B3136941 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428853-87-6](/img/structure/B3136941.png)
1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as BPDMP, is a synthetic compound of the pyrrole family that is widely used in research laboratories. It is a versatile compound that can be used in a variety of experiments and research applications. It has been used in synthetic organic chemistry, to study the effects of metal-catalyzed reactions, and to study the formation of heterocyclic compounds. BPDMP has also been used in the pharmaceutical industry, as a reagent in the synthesis of drugs and in the development of novel drugs. In addition, BPDMP has been used in the study of biochemical and physiological effects, as well as in the study of the mechanism of action of drugs.
Scientific Research Applications
Organic Electronics and Photodetectors
BDMP is of interest due to its ability to form high-quality thin films with excellent hole transport properties. Specifically, it acts as a hole transport layer (HTL) in organic electronic devices. The hole mobility in thin polymer layers has been reported in the range of (1 ÷ 2) × 10-3 cm2 V-1 s-1 . Its highest occupied molecular orbital (HOMO) energy level aligns well with other hole transport materials, making it suitable for photodetectors.
White Organic Light-Emitting Diodes (WOLEDs)
Poly {N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine} (poly-TPD), a derivative of BDMP, has been used as a single emitting layer in WOLEDs. Monomer, excimer, and electromer emissions from poly-TPD combine to achieve white light emission . This application holds promise for energy-efficient lighting and displays.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which is a key step in many organic synthesis processes .
Biochemical Pathways
Related compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
It’s worth noting that similar compounds have been analyzed using reverse phase (rp) hplc method .
Action Environment
It’s worth noting that similar compounds have been known to exhibit stability under various conditions .
properties
IUPAC Name |
1-(4-butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-5-6-15-7-9-17(10-8-15)18-13(2)11-16(12-19)14(18)3/h7-12H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJFOUBVHSCMIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366455 | |
Record name | 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
428853-87-6 | |
Record name | 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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